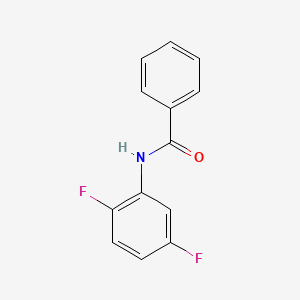![molecular formula C15H13F3N2O2 B5083746 (2-methyl-4-nitrophenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5083746.png)
(2-methyl-4-nitrophenyl)[4-(trifluoromethyl)benzyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-methyl-4-nitrophenyl)[4-(trifluoromethyl)benzyl]amine, also known as MNTB, is a chemical compound that has been extensively studied for its potential use in scientific research applications. MNTB is a highly potent and selective agonist of the TAAR1 receptor, which is a G protein-coupled receptor that is expressed in various regions of the brain.
作用機序
(2-methyl-4-nitrophenyl)[4-(trifluoromethyl)benzyl]amine is a highly selective agonist of the TAAR1 receptor, which is a G protein-coupled receptor that is expressed in various regions of the brain. When (2-methyl-4-nitrophenyl)[4-(trifluoromethyl)benzyl]amine binds to the TAAR1 receptor, it activates a signaling cascade that ultimately results in the release of dopamine and serotonin neurotransmitters. This activation of the TAAR1 receptor has been shown to modulate various physiological and behavioral processes, including locomotion, reward, and drug addiction.
Biochemical and Physiological Effects:
(2-methyl-4-nitrophenyl)[4-(trifluoromethyl)benzyl]amine has been shown to have a wide range of biochemical and physiological effects. In animal studies, (2-methyl-4-nitrophenyl)[4-(trifluoromethyl)benzyl]amine has been shown to increase locomotor activity and enhance the rewarding effects of drugs of abuse. Additionally, (2-methyl-4-nitrophenyl)[4-(trifluoromethyl)benzyl]amine has been shown to have potential therapeutic effects in various neurological disorders, such as schizophrenia and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using (2-methyl-4-nitrophenyl)[4-(trifluoromethyl)benzyl]amine in lab experiments is its high potency and selectivity for the TAAR1 receptor. This allows researchers to selectively activate the TAAR1 receptor and investigate its role in various physiological and behavioral processes. However, one of the limitations of using (2-methyl-4-nitrophenyl)[4-(trifluoromethyl)benzyl]amine is its potential toxicity at high concentrations. Additionally, (2-methyl-4-nitrophenyl)[4-(trifluoromethyl)benzyl]amine may have off-target effects that could confound experimental results.
将来の方向性
There are several future directions for the study of (2-methyl-4-nitrophenyl)[4-(trifluoromethyl)benzyl]amine and the TAAR1 receptor. One potential direction is the investigation of the therapeutic potential of TAAR1 activation in various neurological disorders, such as schizophrenia and Parkinson's disease. Another potential direction is the study of the role of TAAR1 in the regulation of feeding behavior and energy metabolism. Finally, the development of more selective and potent TAAR1 agonists could lead to the development of novel therapeutics for various neurological disorders.
合成法
The synthesis of (2-methyl-4-nitrophenyl)[4-(trifluoromethyl)benzyl]amine involves the reaction of 2-methyl-4-nitroaniline with 4-(trifluoromethyl)benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
(2-methyl-4-nitrophenyl)[4-(trifluoromethyl)benzyl]amine has been primarily studied for its potential use as a tool compound in neuroscience research. It has been shown to selectively activate the TAAR1 receptor, which is involved in the regulation of dopamine and serotonin neurotransmission. (2-methyl-4-nitrophenyl)[4-(trifluoromethyl)benzyl]amine has been used to investigate the role of TAAR1 in various physiological and behavioral processes, including locomotion, reward, and drug addiction. Additionally, (2-methyl-4-nitrophenyl)[4-(trifluoromethyl)benzyl]amine has been used to study the potential therapeutic effects of TAAR1 activation in various neurological disorders, such as schizophrenia and Parkinson's disease.
特性
IUPAC Name |
2-methyl-4-nitro-N-[[4-(trifluoromethyl)phenyl]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c1-10-8-13(20(21)22)6-7-14(10)19-9-11-2-4-12(5-3-11)15(16,17)18/h2-8,19H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYBJRYUOSWDLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B5083666.png)
![2-(4-chlorophenyl)-4-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5083672.png)
![4-bromo-N-[4-(diethylamino)-2-methylphenyl]-3-methoxy-2-naphthamide](/img/structure/B5083687.png)

![3-[(3,4-dihydro-1H-isochromen-1-ylcarbonyl)oxy]-N,N-diethyl-N-methyl-1-butanaminium iodide](/img/structure/B5083696.png)
![N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5083698.png)
![N-(2-furylmethyl)-2-[(4-nitrophenyl)thio]benzamide](/img/structure/B5083703.png)
![2-chloro-5-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5083715.png)
![N-[3-({[(3-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5083731.png)
![2-{[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5083732.png)
![5-{3-allyl-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5083736.png)


![ethyl 4-chloro-5-[(cyclohexylamino)methyl]-3-methyl-1-benzofuran-2-carboxylate oxalate](/img/structure/B5083750.png)